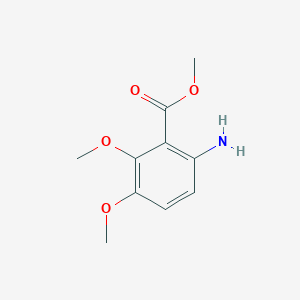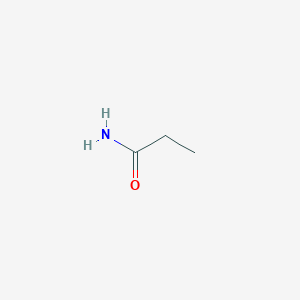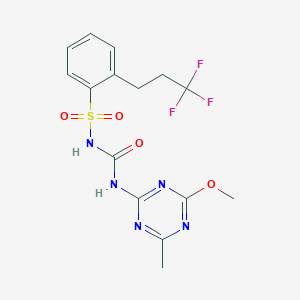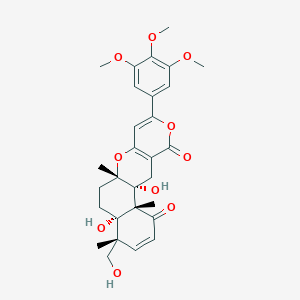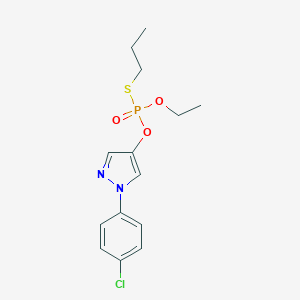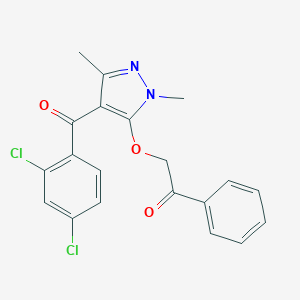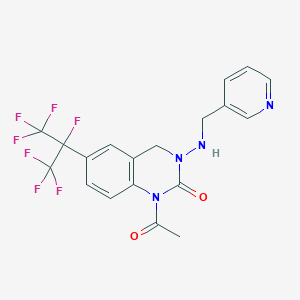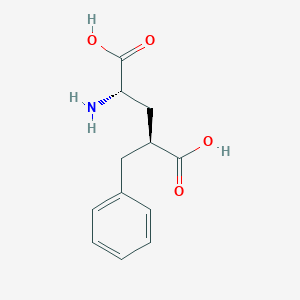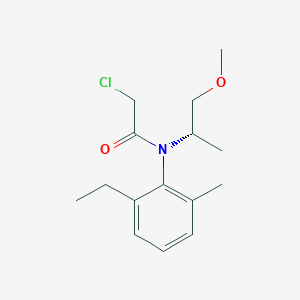
替博酮
描述
Tembotrione is a member of the β-triketone family of herbicides . It is used for grass and broadleaf weed control during the early to mid-post-emergence of field corn . It is registered as a selective, post-emergence herbicide developed for the control of a broad spectrum of broadleaf and grassy weeds in corn .
Molecular Structure Analysis
Tembotrione has a molecular formula of C17H16ClF3O6S . Its average mass is 440.819 Da and its monoisotopic mass is 440.030823 Da .
Chemical Reactions Analysis
Tembotrione is stable in acidic, neutral, and alkaline conditions with half-lives of 231–289 days . The photolysis half-lives of tembotrione were 112–158 days and 76–107 days in pH 4, 7, 9 buffer solutions and on three soils surface, respectively .
科学研究应用
Environmental Fate and Risk Assessment
Tembotrione is a triketone herbicide that has been studied for its environmental fate, including degradation, adsorption, and bioaccumulation. Research indicates that it is moderately to highly toxic to certain aquatic organisms but shows low risk of exposure to zebrafish due to its low bioaccumulation factor (BCF). It’s stable under various pH conditions and can persist in soil and water, which necessitates careful environmental risk assessments and safe usage guidelines .
Agricultural Weed Management
In agriculture, Tembotrione is used for controlling broad-leaved and poaceae weeds in corn fields. It operates by inhibiting the activity of 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is essential for the growth of these weeds. This application is crucial for maintaining crop health and yield .
Impact on Non-Target Plant Species
The application of Tembotrione can have unintended effects on non-target plant species due to factors like spray drift, carryover, and residue in soils. Studies on simulated Tembotrione drift have explored its impact on the growth and yield of non-target crops, highlighting the importance of precise application to minimize adverse effects .
Soil and Crop Biochemistry
Research has been conducted on the dissipation of Tembotrione in maize and its effect on the biochemical attributes of maize under specific environmental conditions. Findings suggest that Tembotrione application can increase the total chlorophyll, carotenoids, and carbohydrate content in maize leaves and grain, which could imply a positive impact on crop quality and food safety .
Weed Control Efficacy
Tembotrione’s efficacy against various weed species has been evaluated under different environmental conditions. Studies show that it provides high levels of control, particularly under brighter conditions, which favor a rapid burn-down of weeds. This makes it an effective herbicide option for weed management in maize cultivation .
Alternative to Herbicide Mixtures
For controlling complex plurispecific weed flora in maize, Tembotrione has been suggested as a good alternative to pre followed by post herbicide applications as well as herbicide mixtures. This simplifies the weed control process and reduces the need for multiple herbicides, which can be beneficial from an environmental and economic standpoint .
作用机制
Target of Action
Tembotrione is a post-emergence herbicide that primarily targets the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) . This enzyme plays a crucial role in the transformation of p-hydroxyphenylpyruvate to homogentisic acid (HGA), which is a precursor for vitamin E (α-tocopherol) and plastoquinone (PQ) biosynthesis .
Mode of Action
Tembotrione inhibits the HPPD enzyme, thereby blocking the biosynthesis of isoprenyl quinone in plants . This inhibition leads to chlorosis and discoloration, tissue necrosis, and eventually death within 2 weeks .
Biochemical Pathways
The inhibition of HPPD by tembotrione disrupts the normal biochemical pathways in plants. Specifically, it affects the biosynthesis of carotenoids and plastoquinones, which are essential for photosynthesis . This disruption leads to a significant increase in total chlorophyll, total carotenoids, and carbohydrate content in maize leaves .
Pharmacokinetics
The pharmacokinetics of tembotrione involves its dissipation, absorption, and metabolism in the environment. The half-life (DT50) of tembotrione in soil ranges from 9 to 14 days at an application rate of 60 to 240 g ha−1 . The average recovery of tembotrione from soil, maize grain, and stover is in the range of 79.3% to 86.0% . More than 95% of tembotrione was metabolized at 6 hours after treatment (HAT) in resistant plants, compared to only 50% in susceptible plants .
Result of Action
The action of tembotrione results in significant changes at the molecular and cellular levels. It causes an increase in total chlorophyll, total carotenoids, and carbohydrate content in maize leaves . Moreover, a significant increase in total carbohydrate content in maize grain over the control was noticed in all the herbicide-applied treatments .
Action Environment
Environmental factors significantly influence the action, efficacy, and stability of tembotrione. For instance, tembotrione is stable in acidic, neutral, and alkaline conditions with half-lives of 231–289 days . The photolysis half-lives of tembotrione were 112–158 days and 76–107 days in pH 4, 7, 9 buffer solutions and on three soils surface, respectively . High organic matter soil is conducive to microbial activity and accelerates the degradation of tembotrione .
属性
IUPAC Name |
2-[2-chloro-4-methylsulfonyl-3-(2,2,2-trifluoroethoxymethyl)benzoyl]cyclohexane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClF3O6S/c1-28(25,26)13-6-5-9(15(18)10(13)7-27-8-17(19,20)21)16(24)14-11(22)3-2-4-12(14)23/h5-6,14H,2-4,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUQAXCIUEPFPSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C(=C(C=C1)C(=O)C2C(=O)CCCC2=O)Cl)COCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClF3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5047037 | |
| Record name | Tembotrione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5047037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
In DMSO and methylene chloride >600, acetone 300-600, ethyl acetate 180.2, toluene 75.7, hexane 47.6, ethanol 8.2 (all in mg/L, 20 °C), In water, 0.22 (pH 4), 28.3 (pH 7) (both in g/L, 20 °C) | |
| Record name | Tembotrione | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7881 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.56 at 20 °C | |
| Record name | Tembotrione | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7881 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
1.1X10-5 mPa (20 °C) /SRC: 8.3X10-11mm Hg at 20 °C/ | |
| Record name | Tembotrione | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7881 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Tembotrione is a broad-spectrum early and mid-postemergence herbicide that belongs to the triketone class of herbicides. It acts by inhibiting 4-hydroxyphenylpyruvate dioxygenase (HPPD), which leads to chlorophyll destruction by photooxidation and causes bleaching of emerging foliar tissue. In mammals, HPPD is a key enzyme in the catabolism of tyrosine. It catalyzes the conversion of 4-hydroxyphenylpyruvate (HPP) to homogentisate. Inhibition of HPPD leads to a reconversion of HPP to tyrosine and a consequent increase in blood tyrosine concentrations (tyrosinemia). | |
| Record name | Tembotrione | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7881 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Tembotrione | |
Color/Form |
Beige powder | |
CAS RN |
335104-84-2 | |
| Record name | Tembotrione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=335104-84-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tembotrione [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0335104842 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tembotrione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5047037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Cyclohexanedione, 2-[2-chloro-4-(methylsulfonyl)-3-[(2,2,2-trifluoroethoxy)methyl]benzoyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.963 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TEMBOTRIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WA5UZ202KS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Tembotrione | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7881 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
123 °C, MP: 117 °C | |
| Record name | Tembotrione | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7881 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Tembotrione targets the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. [, , , , , ]
A: Inhibition of HPPD disrupts the biosynthesis of carotenoids, essential pigments protecting chlorophyll from photo-oxidative damage. This leads to chlorophyll degradation and ultimately plant death. [, , , , ]
A: Susceptible plants exhibit bleaching, turning a pale yellow or white as chlorophyll degrades. [, , , ]
ANone: While the provided papers do not contain detailed spectroscopic data, such information can be found in chemical databases or specialized publications focusing on the compound's characterization.
A: Research suggests that tembotrione possesses residual activity, influencing the growth of succeeding crops planted after corn. This effect is particularly evident in soils with higher clay and organic matter content. [, , , ]
A: Tembotrione's sorption and degradation are influenced by soil pH, clay content, and organic matter. [, , ] Its movement in soil is significantly affected by long-term fertilization practices. []
A: Yes, resistance to tembotrione has been identified in Palmer amaranth (Amaranthus palmeri) populations. [] Additionally, differential sensitivity to tembotrione has been observed in Panicum species, highlighting the potential for resistance development. []
A: Enhanced metabolism of tembotrione, likely driven by increased expression of the CYP81E8 gene, is implicated in resistance development in Palmer amaranth. []
A: Producers have reported instances of tembotrione carryover affecting succeeding crops like carrots and sugar beets. These effects are attributed to the herbicide's residual activity in the soil. [, ]
A: The carryover effects observed in subsequent crops highlight the potential for tembotrione to impact soil health and biodiversity. [, ] Further research is needed to thoroughly assess the long-term environmental impacts of tembotrione use.
A: Yes, various other herbicides, including atrazine, mesotrione, topramezone, and S-metolachlor, are used for weed management in corn. These herbicides may have different modes of action and efficacy profiles compared to tembotrione. [, , , , , , ]
A: Factors to consider include the specific weed spectrum, potential for crop injury, cost-effectiveness, environmental impact, and the risk of resistance development. [, , , , , , ]
A: Research suggests that while tembotrione is not currently registered for use in crops like wheat and sorghum, there is potential to develop resistant varieties through breeding or genetic modification. [, ]
A: Tembotrione is typically applied post-emergence. Early post-emergence application in combination with atrazine has been shown to be effective. [, , , , , ]
A: The addition of methylated seed oil (MSO) and ammonium nitrate (AMN) adjuvants has been shown to improve weed control efficacy when tembotrione is applied at reduced rates. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



